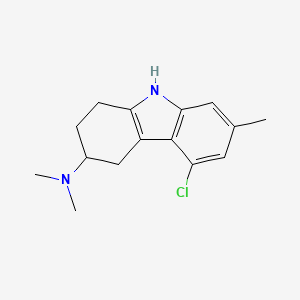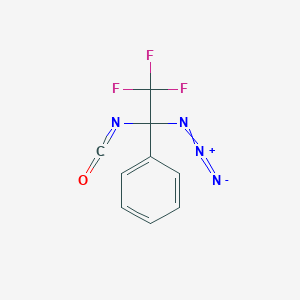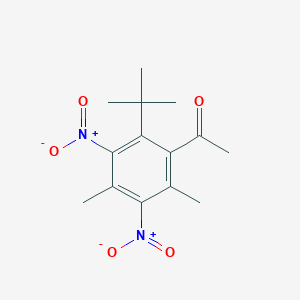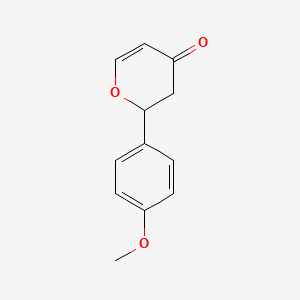![molecular formula C22H16N2O4S B14621514 (E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] CAS No. 60170-89-0](/img/structure/B14621514.png)
(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) core and furan-2-yl methanimine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] typically involves a multi-step process. One common method starts with the preparation of the sulfonyldi(4,1-phenylene) core, followed by the introduction of furan-2-yl methanimine groups through condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of catalysts and solvents is also crucial in industrial settings to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1,1’-(Sulfonyldi-4,1-phenylene)dihydrazine
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(1-naphthyl)urea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
Uniqueness
(E,E)-N,N’-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
60170-89-0 |
|---|---|
Fórmula molecular |
C22H16N2O4S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-[4-[4-(furan-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C22H16N2O4S/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |
Clave InChI |
UNLHOFBEQJPEFM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)







![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)

![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
